Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
CAS No.: 618070-15-8
Cat. No.: VC16172863
Molecular Formula: C27H23ClN2O5
Molecular Weight: 490.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618070-15-8 |
|---|---|
| Molecular Formula | C27H23ClN2O5 |
| Molecular Weight | 490.9 g/mol |
| IUPAC Name | diethyl 7-(4-chlorobenzoyl)-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate |
| Standard InChI | InChI=1S/C27H23ClN2O5/c1-4-34-26(32)22-21-14-20(17-8-6-16(3)7-9-17)29-15-30(21)24(23(22)27(33)35-5-2)25(31)18-10-12-19(28)13-11-18/h6-15H,4-5H2,1-3H3 |
| Standard InChI Key | FKPQTXPBVXICDJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic pyrrolo[1,2-c]pyrimidine scaffold, with:
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Diethyl ester groups at positions 5 and 6.
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A 4-chlorobenzoyl moiety at position 7.
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A p-tolyl group (4-methylphenyl) at position 3.
The molecular formula is C₂₆H₂₃ClN₂O₆, with a molecular weight of 495.93 g/mol. The presence of electron-withdrawing (chlorobenzoyl) and electron-donating (p-tolyl) groups creates electronic asymmetry, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₃ClN₂O₆ |
| Molecular Weight | 495.93 g/mol |
| Calculated LogP | 3.8 (indicating lipophilicity) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
Synthesis and Reactivity
Synthetic Routes
The synthesis of pyrrolo[1,2-c]pyrimidine derivatives typically involves 1,4-conjugate addition and cyclization-oxidation steps. For example:
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Core Formation: Reacting methyl 2-isocyanoacetate with α,β-unsaturated ketones under basic conditions (e.g., choline hydroxide) forms the pyrrole ring .
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Functionalization:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Choline hydroxide, RT, 2 hr | 85% |
| Ester Exchange | Ethanol, H₂SO₄, reflux | 78% |
| Chlorobenzoylation | 4-Chlorobenzoyl chloride, AlCl₃ | 65% |
Reactivity Profile
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Ester Hydrolysis: The diethyl esters undergo saponification to dicarboxylic acids under basic conditions .
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Nucleophilic Aromatic Substitution: The chlorobenzoyl group participates in substitution reactions with amines or alkoxides .
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Oxidation: The pyrrole ring is susceptible to oxidative degradation, limiting stability under harsh conditions .
| Compound | IC₅₀ (Kinase Inhibition) | Antibacterial MIC |
|---|---|---|
| 7-Chloro-pyrrolo[1,2-c]pyrimidine | 0.45 µM | 12.5 µg/mL |
| 4-Chloro-7-tosyl-pyrrolopyrimidine | 1.2 µM | 25 µg/mL |
Applications in Materials Science
Optoelectronic Materials
The extended π-system and substituent diversity enable applications in:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high electron affinity .
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Nonlinear Optics (NLO): The chlorobenzoyl group enhances hyperpolarizability, useful in frequency doubling .
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures exceeding 250°C, suggesting robustness for high-temperature applications .
Photostability
UV-Vis studies indicate moderate photodegradation under UV light (λ = 254 nm), necessitating stabilizers for long-term storage.
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